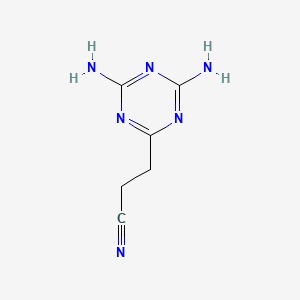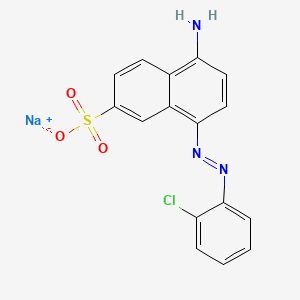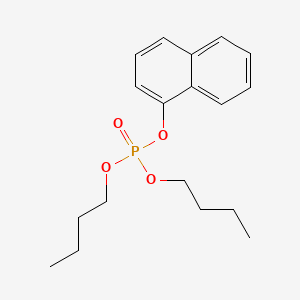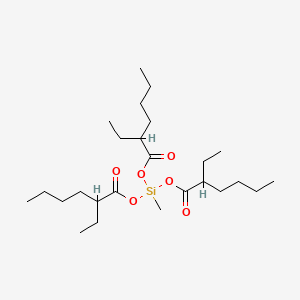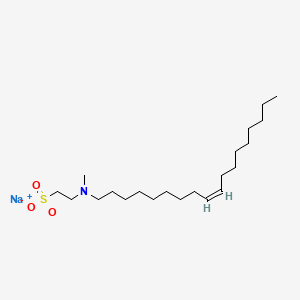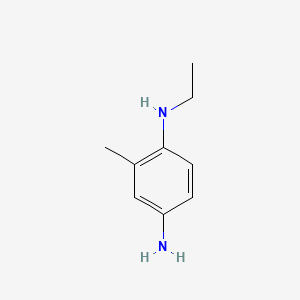
N1-Ethyl-2-methylbenzene-1,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Benzenediamine,N1-ethyl-2-methyl-(9CI) is an organic compound with the molecular formula C9H14N2. It is also known by its common name, N1-ethyl-2-methyl-1,4-benzenediamine. This compound is part of the aromatic polyamines family and is characterized by the presence of two amine groups attached to a benzene ring, along with ethyl and methyl substituents.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,4-Benzenediamine,N1-ethyl-2-methyl-(9CI) can be synthesized through various methods. One common synthetic route involves the alkylation of 1,4-benzenediamine with ethyl and methyl groups. This process typically requires the use of alkyl halides (such as ethyl bromide and methyl iodide) in the presence of a base like sodium hydroxide or potassium carbonate. The reaction is carried out under reflux conditions to ensure complete alkylation.
Industrial Production Methods
In an industrial setting, the production of 1,4-Benzenediamine,N1-ethyl-2-methyl-(9CI) often involves continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts, such as palladium on carbon, can enhance the efficiency of the alkylation process. Additionally, purification steps like recrystallization or distillation are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Benzenediamine,N1-ethyl-2-methyl-(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
1,4-Benzenediamine,N1-ethyl-2-methyl-(9CI) has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.
Biology: The compound is studied for its potential role in enzyme inhibition and interaction with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is utilized in the production of polymers and resins, contributing to the development of high-performance materials.
Wirkmechanismus
The mechanism of action of 1,4-Benzenediamine,N1-ethyl-2-methyl-(9CI) involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with active sites of enzymes, potentially inhibiting their activity. Additionally, its aromatic structure allows it to participate in π-π interactions with other aromatic compounds, influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Benzenediamine: Lacks the ethyl and methyl substituents, making it less hydrophobic.
N1-ethyl-1,4-benzenediamine: Similar structure but without the methyl group.
N1-methyl-1,4-benzenediamine: Similar structure but without the ethyl group.
Uniqueness
1,4-Benzenediamine,N1-ethyl-2-methyl-(9CI) is unique due to the presence of both ethyl and methyl substituents, which enhance its hydrophobicity and influence its chemical reactivity. These substituents also affect its interaction with biological targets, making it a compound of interest in various research fields.
Eigenschaften
Molekularformel |
C9H14N2 |
|---|---|
Molekulargewicht |
150.22 g/mol |
IUPAC-Name |
1-N-ethyl-2-methylbenzene-1,4-diamine |
InChI |
InChI=1S/C9H14N2/c1-3-11-9-5-4-8(10)6-7(9)2/h4-6,11H,3,10H2,1-2H3 |
InChI-Schlüssel |
AHCDXLAGLYNTIA-UHFFFAOYSA-N |
Kanonische SMILES |
CCNC1=C(C=C(C=C1)N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


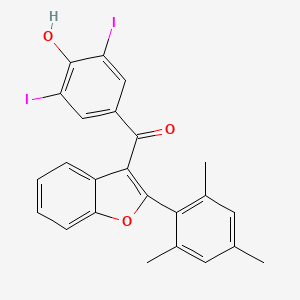
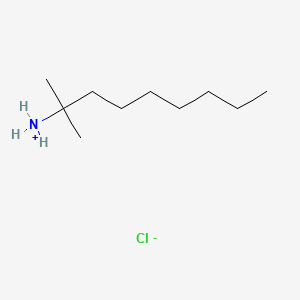
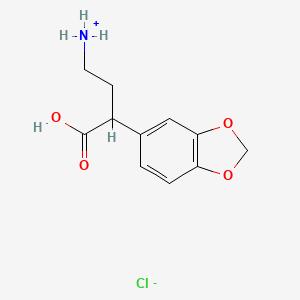
![3-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-N-[(E)-1-phenylethylideneamino]triazole-4-carboxamide](/img/structure/B13769250.png)
![tert-butyl N-[1-oxo-3-phenylmethoxy-1-(propylamino)propan-2-yl]carbamate](/img/structure/B13769262.png)
